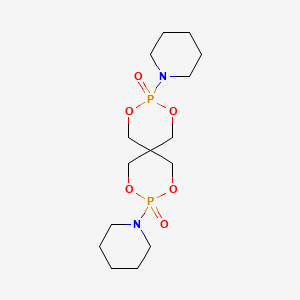
1-(3,9-Dioxido-9-(1-piperidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,9-Dioxido-9-(1-piperidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(55)undec-3-yl)piperidine is a complex organic compound that features a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,9-Dioxido-9-(1-piperidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)piperidine typically involves the reaction of piperidine with a suitable precursor that contains the spiro structure. The reaction conditions may include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine. The reaction is usually carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems can also reduce the risk of human error and improve safety.
Chemical Reactions Analysis
Types of Reactions
1-(3,9-Dioxido-9-(1-piperidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The piperidine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxides, while reduction may produce amines or alcohols. Substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
1-(3,9-Dioxido-9-(1-piperidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific properties.
Catalysis: The compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of 1-(3,9-Dioxido-9-(1-piperidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to specific biological effects. The pathways involved in these interactions can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3,9-Dioxido-9-(1-piperidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)piperidine include other spiro compounds with piperidine moieties, such as:
- 1-(3,9-Dioxido-9-(1-morpholinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)morpholine
- 1-(3,9-Dioxido-9-(1-pyrrolidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)pyrrolidine
Uniqueness
The uniqueness of this compound lies in its specific spiro structure and the presence of the piperidine moiety. This combination of features can impart unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
19341-46-9 |
|---|---|
Molecular Formula |
C15H28N2O6P2 |
Molecular Weight |
394.34 g/mol |
IUPAC Name |
3,9-di(piperidin-1-yl)-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecane 3,9-dioxide |
InChI |
InChI=1S/C15H28N2O6P2/c18-24(16-7-3-1-4-8-16)20-11-15(12-21-24)13-22-25(19,23-14-15)17-9-5-2-6-10-17/h1-14H2 |
InChI Key |
HDYBUFLQGBXAFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)P2(=O)OCC3(CO2)COP(=O)(OC3)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


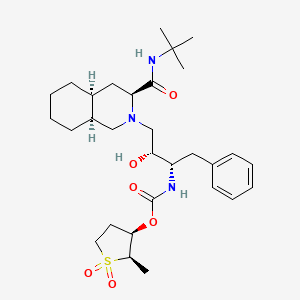
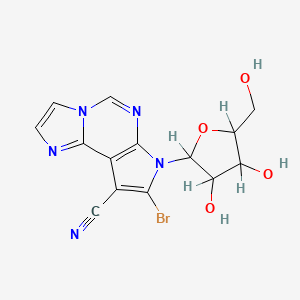
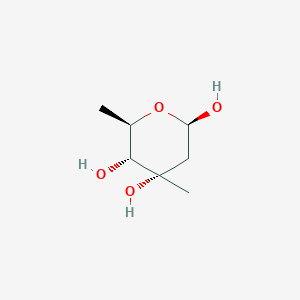

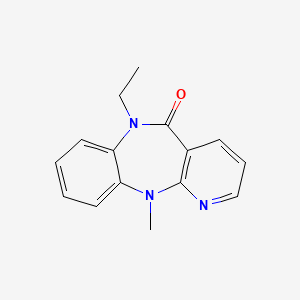
![4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro-](/img/structure/B12799450.png)
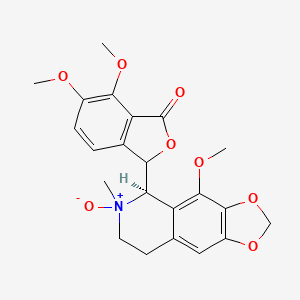
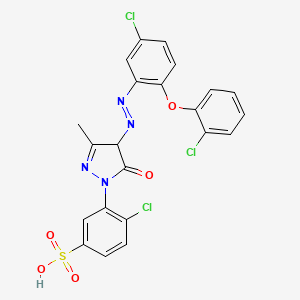

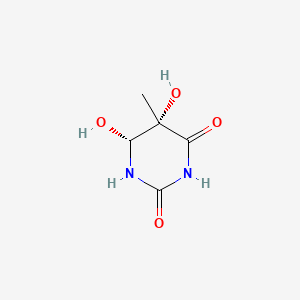
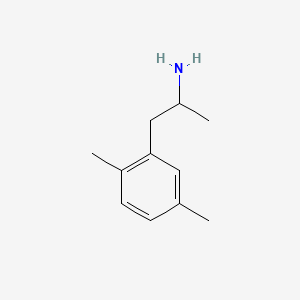


![5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene](/img/structure/B12799498.png)
